5-Chloro-N1-ethylbenzene-1,2-diamine dihydrochloride

Description

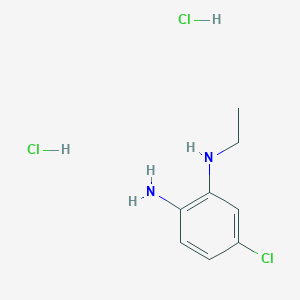

5-Chloro-N1-ethylbenzene-1,2-diamine dihydrochloride (CAS: 2228651-97-4) is a diamine derivative featuring a chlorine substituent at the 5-position of the benzene ring and an ethyl group at the N1-amine. The dihydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications . Its structure shares similarities with other benzene-1,2-diamine derivatives, which are often utilized as building blocks in drug discovery, fluorescent probes, and analytical reagents .

Propriétés

IUPAC Name |

4-chloro-2-N-ethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.2ClH/c1-2-11-8-5-6(9)3-4-7(8)10;;/h3-5,11H,2,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHOUAKCWKSIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N1-ethylbenzene-1,2-diamine dihydrochloride typically involves the reaction of 5-chloro-1,2-diaminobenzene with ethylating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The compound is produced in bulk quantities and subjected to rigorous quality control measures to ensure consistency and reliability .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-N1-ethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

5-Chloro-N1-ethylbenzene-1,2-diamine dihydrochloride is a compound of significant interest in various scientific and industrial applications, particularly in the fields of pharmaceuticals, materials science, and electrochemistry. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Research

One of the primary applications of this compound is in cancer research. Studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, its structural analogs have been investigated for their effectiveness against non-small cell lung carcinoma (NSCLC), showcasing potential as a therapeutic agent .

Electrochemical Sensors

The compound has also found utility in electrochemical sensors. Its ability to undergo redox reactions makes it a candidate for developing sensors that detect specific biomolecules. Research illustrates that modified electrodes using this compound can enhance sensitivity and selectivity for target analytes, such as neurotransmitters and drugs .

Synthesis of Other Compounds

This compound serves as an intermediate in the synthesis of other pharmaceutical compounds. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex molecules with potential therapeutic applications .

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing polymers with specific properties. Its amine groups can react with isocyanates to form polyurethane elastomers, which are valuable in coatings, adhesives, and flexible materials .

Dye Production

The compound's aromatic structure makes it suitable for producing dyes and pigments. Research indicates that derivatives can be used to synthesize colorants with improved stability and vibrancy for textiles and plastics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. The researchers tested various concentrations against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating significant potential for further development as an anticancer agent .

Case Study 2: Development of Electrochemical Sensors

Another research project focused on the application of this compound in electrochemical sensors for detecting dopamine levels. The study involved modifying glassy carbon electrodes with this compound. The modified electrodes showed enhanced electrocatalytic activity and selectivity towards dopamine compared to unmodified electrodes, highlighting its potential in biomedical applications .

Mécanisme D'action

The mechanism of action of 5-Chloro-N1-ethylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The key distinction between 5-chloro-N1-ethylbenzene-1,2-diamine dihydrochloride and analogous compounds lies in the substituents on the benzene ring and the amine groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Chlorine at C5 increases electrophilicity, favoring nucleophilic substitution or coordination chemistry .

Solubility :

- Dihydrochloride salts (e.g., target compound, AMN082) exhibit superior aqueous solubility compared to free bases, critical for biological assays .

Applications :

Activité Biologique

5-Chloro-N1-ethylbenzene-1,2-diamine dihydrochloride, a compound with the chemical formula C8H13Cl3N2 and a molecular weight of 243.6 g/mol, has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 68817-71-0

- Molecular Formula : C8H13Cl3N2

- Molecular Weight : 243.6 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit a range of pharmacological effects.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone acetyltransferases (HATs), which play crucial roles in gene regulation. For instance, HAT1 has been identified as a target for small molecule inhibitors that can modulate gene expression through acetylation processes .

- Antimicrobial Properties : Compounds in the same class have demonstrated antimicrobial activities against various pathogens, suggesting that this compound may share these properties .

- Anti-cancer Potential : The structural analogs of this compound have been investigated for their anti-cancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of related benzene derivatives found significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was noted to enhance antibacterial efficacy .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| This compound | Moderate | High |

Case Study 2: Anti-cancer Activity

Research on structural analogs revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via modulation of key signaling pathways .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for chlorinated amines: use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations via NIOSH Method 2012. For spills, neutralize with 10% sodium bicarbonate before disposal. Document safety data per ECHA’s REACH regulations, including ecotoxicity assays (Daphnia magna LC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.